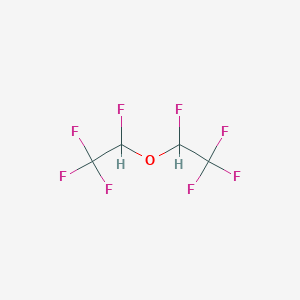

1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane

Descripción general

Descripción

El endosulfán I es un insecticida y acaricida organoclorado que se ha utilizado ampliamente en la agricultura. Es conocido por su alta toxicidad y su potencial de bioacumulación, lo que lo convierte en un producto químico controvertido. El endosulfán I es uno de los dos isómeros del endosulfán, el otro es el endosulfán II. Debido a su toxicidad aguda y su función como disruptor endocrino, el endosulfán I se ha eliminado gradualmente en todo el mundo en virtud del Convenio de Estocolmo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El endosulfán I se sintetiza mediante una reacción de Diels-Alder entre hexaclorociclopentadieno y cis-buteno-1,4-diol, seguida de una ciclación con cloruro de tionilo . Las condiciones de reacción suelen implicar:

Temperatura: Temperaturas moderadas para facilitar la reacción de Diels-Alder.

Solvente: Solventes no polares como tolueno o xileno.

Catalizadores: No se requieren catalizadores específicos para la reacción de Diels-Alder.

Métodos de producción industrial: La producción industrial de endosulfán I implica la implementación a gran escala de la ruta sintética mencionada anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, con un control estricto de las condiciones de reacción para minimizar los subproductos y garantizar una calidad constante.

Análisis De Reacciones Químicas

Tipos de reacciones: El endosulfán I experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Convierte el endosulfán I en sulfato de endosulfán, un metabolito más persistente y tóxico.

Hidrólisis: Conduce a la formación de endosulfán diol y éter de endosulfán en condiciones alcalinas.

Fotodegradación: Descompone el endosulfán I en varios productos cuando se expone a la luz solar.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Hidrólisis: Suele ocurrir en presencia de bases fuertes como el hidróxido de sodio.

Fotodegradación: Requiere exposición a la luz ultravioleta.

Productos principales:

Sulfato de endosulfán: Formado a través de la oxidación.

Endosulfán diol y éter de endosulfán: Formados a través de la hidrólisis.

Varios productos de fotodegradación: Formados a través de la exposición a la luz solar.

Aplicaciones Científicas De Investigación

Electrochemical Solvent

One of the primary applications of this compound is as a solvent in lithium-sulfur battery systems. Its low viscosity and high dielectric constant make it an ideal candidate for use in electrolytes. Research indicates that partially fluorinated ethers improve the performance of lithium/sulfur batteries by enhancing ionic conductivity and stability of the solid electrolyte interphase (SEI) .

Fluorinated Surfactants

This compound is utilized in the synthesis of fluorinated surfactants which are employed in various industrial applications including coatings and emulsifiers. The fluorinated nature provides unique surface properties such as low surface tension and high chemical resistance .

Pharmaceuticals

In pharmaceutical chemistry, 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane serves as an intermediate in the synthesis of biologically active compounds. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .

Material Science

The compound is also explored in material science for developing advanced polymers with specific thermal and mechanical properties. The incorporation of fluorinated groups can significantly alter the physical characteristics of polymers, making them more suitable for high-performance applications .

Case Studies

Mecanismo De Acción

El endosulfán I ejerce sus efectos principalmente a través de la inhibición de la ATPasa de calcio y magnesio y el antagonismo del transporte de iones cloruro en los receptores del ácido gamma-aminobutírico (GABA) . Esto lleva a la hiperexcitación del sistema nervioso en los insectos, lo que resulta en parálisis y muerte. En los mamíferos, el endosulfán I induce daño en el ADN mediado por especies reactivas de oxígeno (ROS), lo que desencadena una respuesta al daño en el ADN (DDR) que puede llevar a una reparación del ADN comprometida y una posible mutagénesis .

Compuestos similares:

- Aldrín

- Dieldrín

- Heptacloro

- Cloradano

Comparación: El endosulfán I es único entre los pesticidas organoclorados debido a sus dos formas isoméricas (endosulfán I y endosulfán II) y su modo de acción específico sobre los receptores GABA . A diferencia del aldrín y el dieldrín, que actúan principalmente como insecticidas de contacto, el endosulfán I tiene actividad de contacto y sistémica, lo que lo hace efectivo contra una gama más amplia de plagas . Además, la persistencia del endosulfán I en el medio ambiente y su potencial de bioacumulación son más altos en comparación con algunos otros pesticidas organoclorados .

Comparación Con Compuestos Similares

- Aldrin

- Dieldrin

- Heptachlor

- Chlordane

Comparison: Endosulfan I is unique among organochlorine pesticides due to its dual isomeric forms (Endosulfan I and Endosulfan II) and its specific mode of action on GABA receptors . Unlike aldrin and dieldrin, which primarily act as contact insecticides, Endosulfan I has both contact and systemic activity, making it effective against a broader range of pests . Additionally, Endosulfan I’s persistence in the environment and potential for bioaccumulation are higher compared to some other organochlorine pesticides .

Actividad Biológica

1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane is a fluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered attention due to their unique chemical properties and widespread use in various industrial applications. This article focuses on the biological activity of this compound, examining its interactions with biological systems, potential toxicity, and environmental impacts.

- Chemical Formula : C4H3F8NO3S

- Molecular Weight : 297.12 g/mol

- CAS Number : 144951-90-6

- Purity : Typically >98% in commercial preparations.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with cellular systems and its potential as an endocrine disruptor. Research indicates that PFAS can affect various biological pathways:

- Endocrine Disruption : Studies have shown that certain PFAS can interfere with hormone signaling pathways. This disruption may lead to reproductive and developmental issues in wildlife and humans.

- Toxicity Studies : Toxicological assessments have indicated that exposure to high concentrations of PFAS can result in liver damage and alterations in lipid metabolism.

Case Study 1: Impact on Wildlife

A study conducted on roe deer revealed significant bioaccumulation of PFAS in liver and muscle tissues. The analysis indicated that specific PFAS compounds were upregulated in these tissues, suggesting a source-specific accumulation linked to environmental contamination. The findings highlighted the liver as a critical site for PFAS accumulation due to its role in detoxification and metabolism .

Case Study 2: Human Health Implications

Research has demonstrated correlations between PFAS exposure and adverse health outcomes in humans. A cohort study found elevated levels of PFAS in the blood of individuals living near contaminated sites. The study linked higher PFAS levels to increased cholesterol levels and altered immune responses .

Table 1: Summary of Biological Effects of this compound

| Study Reference | Biological Effect | Observed Outcome |

|---|---|---|

| Endocrine disruption | Altered hormone levels | |

| Liver toxicity | Increased liver enzymes | |

| Immune response | Reduced antibody production |

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : PFAS compounds exhibit strong binding affinities for proteins involved in lipid transport and metabolism.

- Cellular Uptake : These compounds can enter cells via passive diffusion or through specific transporters.

Environmental Impact

The persistence of PFAS in the environment poses significant ecological risks. These compounds are resistant to degradation processes and can accumulate in soil and water systems. Their long half-lives contribute to widespread contamination and potential harm to wildlife.

Propiedades

IUPAC Name |

1,1,1,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8O/c5-1(3(7,8)9)13-2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFIQARJCSJGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501149 | |

| Record name | 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67429-44-1 | |

| Record name | Desfluranerca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067429441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-(1,2,2,2-TETRAFLUOROETHYL)ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GZV6P06EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.